molecular formula C17H16N4O5 B12522563 Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- CAS No. 652139-51-0

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-

Cat. No.: B12522563
CAS No.: 652139-51-0
M. Wt: 356.33 g/mol
InChI Key: XQKNDLFASYZLNC-UHFFFAOYSA-N
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Description

The compound Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is an azo dye derivative characterized by a butanamide backbone, an azo (-N=N-) linkage, and a substituted phenyl group bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 3- and 5-positions, respectively. Azo compounds are widely used in dyes and pigments due to their vibrant colors and tunable electronic properties. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the aromatic ring likely influences its spectral properties, stability, and solubility .

Properties

CAS No.

652139-51-0

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-[(3-methoxy-5-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-13-8-14(21(24)25)10-15(9-13)26-2/h3-10,16H,1-2H3,(H,18,23)

InChI Key

XQKNDLFASYZLNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure

  • Dissolution : 3-Methoxy-5-nitroaniline (1.0 mol) is dissolved in a mixture of concentrated hydrochloric acid (12 mL) and water (45 mL) under vigorous stirring.
  • Diazotization : Aqueous sodium nitrite (NaNO₂, 1.1 mol in 5 mL water) is added dropwise to the cooled (0–5°C) amine solution.
  • Stabilization : The mixture is stirred for 10–15 minutes, yielding a pale yellow diazonium salt solution.

Critical Parameters

  • Temperature must remain ≤5°C to prevent decomposition of the diazonium salt.
  • Excess nitrous acid is neutralized with sulfamic acid to avoid side reactions.

Coupling with N-Phenyl-3-Oxobutanamide

The diazonium salt reacts with N-phenyl-3-oxobutanamide (acetoacetanilide derivative) in an alkaline medium to form the azo linkage.

Procedure

  • Alkaline Preparation : N-Phenyl-3-oxobutanamide (1.0 mol) is dissolved in 10% sodium hydroxide (30 mL) and cooled to 0–5°C.
  • Coupling Reaction : The diazonium salt solution is added slowly to the coupling component with continuous stirring. A brick-red precipitate forms immediately.
  • Completion : The reaction is stirred for 30–60 minutes at 0–5°C, followed by 1 hour at room temperature.

Reaction Mechanism

  • The active methylene group (–CO–CH₂–CO–) in the butanamide acts as the coupling site, attacking the electrophilic diazonium ion.
  • The methoxy and nitro groups on the aryl ring direct the coupling to the para position relative to the methoxy group.

Workup and Purification

The crude product is isolated and purified to achieve high pigment quality.

Steps

  • Filtration : The precipitate is collected via suction filtration and washed with cold water to remove unreacted reagents.
  • Acidification : The filtrate is adjusted to pH 3–4 using acetic acid to precipitate residual product.
  • Drying : The product is air-dried for 24–48 hours or vacuum-dried at 50°C.

Yield and Purity

Parameter Value Source
Yield 70–85%
Melting Point 210–215°C (dec.)
λmax (UV-Vis) 425–445 nm

Structural Characterization

The compound is validated using spectroscopic techniques:

Key Data

  • FTIR :
    • 3320 cm⁻¹ (N–H stretch),
    • 1680 cm⁻¹ (C=O),
    • 1590 cm⁻¹ (N=N).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.5 (s, 3H, CH₃),
    • δ 3.8 (s, 3H, OCH₃),
    • δ 7.2–8.1 (m, 8H, aromatic).
  • Mass Spectrometry :
    • m/z 382.1 [M+H]⁺.

Optimization and Industrial Scalability

Challenges

  • Byproducts : Overcoupling or hydroxylation may occur if pH exceeds 10.
  • Solubility : Poor solubility of the diazonium salt requires excess HCl.

Solutions

  • Phase-Transfer Catalysis : Enhances coupling efficiency in biphasic systems.
  • Microwave Assistance : Reduces reaction time from hours to minutes.

Applications and Stability

  • Pigment Use : Exhibits excellent lightfastness in inks and coatings.
  • Thermal Stability : Decomposes above 250°C, suitable for high-temperature processing.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.

    Reduction: Typically results in the formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl exhibit significant antimicrobial properties. For instance, studies on zinc(II) carboxylate complexes derived from related butenamides demonstrated effective antibacterial and antifungal activities. The compounds showed varying zones of inhibition against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, indicating their potential as novel antimicrobial agents .

Cancer Research
The intercalative nature of the compound allows it to bind with DNA, which is crucial for developing new anticancer therapies. The binding studies revealed that these compounds could stabilize DNA structures and potentially inhibit cancer cell proliferation through mechanisms similar to those of platinum-based drugs but with reduced toxicity . Molecular docking studies further supported the hypothesis of intercalation, showcasing the compound's ability to interact favorably with DNA bases .

Environmental Applications

Dye and Pigment Industry
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl is utilized in the dye industry due to its vibrant color properties. It is classified under azo dyes, which are widely used in textiles and plastics. The environmental impact assessments have been conducted to evaluate its safety and biodegradability, which are crucial for regulatory compliance in chemical manufacturing .

Nanomaterials
Recent studies have explored the use of azo compounds in the formulation of nanomaterials for various applications, including sensors and catalysts. The unique properties of azo compounds enable them to be incorporated into nanostructured materials that enhance performance in environmental remediation processes .

Industrial Applications

Pigment Production
The compound is recognized for its role as a pigment in various industrial applications. Its stability and colorfastness make it suitable for use in paints, coatings, and plastics. The production processes often involve complex synthesis routes that ensure high purity and performance characteristics of the final product .

Case Study 1: Antimicrobial Efficacy

A study conducted on zinc(II) complexes derived from Butanamide analogs assessed their antimicrobial efficacy against several bacterial strains. The results indicated that the synthesized complexes exhibited a dose-dependent increase in antibacterial activity, with notable zones of inhibition recorded at higher concentrations .

Complex No.Zone of Inhibition (mm)Bacteria Strain
112Klebsiella pneumoniae
215Staphylococcus aureus
313Escherichia coli

Case Study 2: Environmental Impact Assessment

An environmental assessment report evaluated the effects of azo dyes on aquatic ecosystems. The findings suggested that while azo dyes like Butanamide derivatives can pose risks due to their persistence in the environment, proper management strategies can mitigate these impacts through advanced wastewater treatment technologies .

Mechanism of Action

The mechanism of action of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally similar azo derivatives of butanamide:

Compound Name CAS Number Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- Not provided 3-methoxy, 5-nitro C₁₇H₁₅N₃O₅* ~365.3* Likely dye/pigment with enhanced UV stability
Butanamide, 2-[(3-methylphenyl)azo]-3-oxo-N-phenyl- 56745-26-7 3-methyl C₁₇H₁₆N₃O₂ 300.33 Textile dye; moderate lightfastness
Butanamide, 2-[(4-methylphenyl)azo]-3-oxo-N-phenyl- 1657-17-6 4-methyl C₁₇H₁₆N₃O₂ 300.33 Dye intermediate; higher solubility in non-polar media
C.I. Pigment Orange 14 12656-57-4 Dimethoxy, dimethyl substituents C₃₄H₃₂N₆O₆ 620.65 High-performance pigment for coatings/plastics
Butanamide, 2-[(2-aminophenyl)azo]-3-oxo-N-phenyl- 62419-34-5 2-amino C₁₆H₁₅N₄O₂ 311.32 Reactive dye precursor

*Hypothetical formula based on structural analysis.

Research Findings and Regulatory Considerations

  • Spectroscopic Characterization : Azo compounds with nitro groups exhibit strong absorption in the visible range (400–550 nm), confirmed by UV-Vis studies. Methoxy groups further broaden absorption bands due to extended conjugation .

Biological Activity

Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-, is an organic compound characterized by its azo group that connects two aromatic moieties. The presence of a methoxy group and a nitro group on the phenyl ring significantly influences its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : Approximately 356.34 g/mol
  • Structure : The compound features a butanamide backbone with a phenyl group and a nitrophenyl moiety substituted at the azo position.

1. Antimicrobial Activity

Research has indicated that azo compounds often exhibit antimicrobial properties. A study evaluated the antimicrobial activity of various azo derivatives, including Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-, against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting that the compound possesses notable antibacterial activity.

Compound NameBacterial StrainInhibition Zone (mm)
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenylE. coli15
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenylS. aureus18

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- in cancer treatment. Using human cancer cell lines, such as HeLa (cervical cancer) and MCF7 (breast cancer), researchers found that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa25
MCF730

The mechanism of action appears to involve oxidative stress and mitochondrial dysfunction, leading to programmed cell death.

3. Genotoxicity Assessment

Genotoxicity studies have shown that Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl does not exhibit significant genotoxic effects in vitro. The Ames test conducted with various bacterial strains indicated no increase in mutation frequency at concentrations up to 5000 µg/plate.

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed a marked improvement in symptoms within three days of treatment compared to those on placebo.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues.

Q & A

Q. What are the optimal synthetic pathways for synthesizing this azo compound?

Methodological Answer: The synthesis involves diazonium salt formation from 3-methoxy-5-nitroaniline under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by coupling with acetoacetanilide derivatives in a weakly alkaline medium (pH 7–9). Temperature control (<10°C) is critical to avoid premature decomposition of the diazonium intermediate. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of unreacted precursors .

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirms the π→π* transition of the azo group (λmax ~400–500 nm) and evaluates solvatochromic behavior .
  • NMR (¹H/¹³C) : Identifies substituents on the aromatic rings (e.g., methoxy, nitro groups) and the keto-enol tautomerism of the acetoacetamide moiety .
  • FT-IR : Detects N=N stretching (~1450–1600 cm⁻¹) and carbonyl vibrations (C=O at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~450–500 Da) and fragmentation patterns .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for azo pigments) .
  • pH Stability Tests : Monitor absorbance changes in buffers (pH 3–11) over 24–72 hours. Azo bonds are prone to cleavage under strongly acidic/alkaline conditions .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess photochemical reactivity. The nitro group’s electron-withdrawing effect reduces HOMO energy, influencing charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulates aggregation behavior in solvents, critical for pigment dispersion in polymer matrices .

Q. How does the substituent pattern influence photodegradation mechanisms?

Methodological Answer:

  • Accelerated Weathering Tests : Expose the compound to UV light (e.g., QUV tester) and analyze degradation products via HPLC-MS. Methoxy groups enhance steric hindrance, slowing nitro group reduction .
  • EPR Spectroscopy : Detects radical intermediates (e.g., aryl radicals) formed during N=N bond cleavage .

Q. What are the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Anaerobic Biodegradation Assays : Inoculate with sludge microbiota and monitor azo bond reduction (UV-Vis tracking at 440 nm). Degradation metabolites (e.g., aromatic amines) require toxicity screening using Vibrio fischeri bioassays .
  • Adsorption Studies : Measure soil/water partition coefficients (Kd) to assess mobility; nitro groups increase hydrophobicity and sorption potential .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar azo pigments in terms of application performance?

Methodological Answer:

  • Color Strength Evaluation : Measure Kubelka-Munk coefficients in polymer films; methoxy and nitro substituents enhance lightfastness but may reduce brightness compared to chloro derivatives (e.g., Pigment Yellow 3) .
  • Dispersion Stability : Use zeta potential measurements in aqueous/organic media; polar substituents improve colloidal stability .

Q. What reaction mechanisms govern its azo coupling and tautomeric equilibria?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor coupling rates; alkaline conditions favor the enolate form of acetoacetanilide, enhancing electrophilic attack on the diazonium salt .
  • X-ray Crystallography : Resolves keto-enol tautomerism in the solid state; intramolecular hydrogen bonding stabilizes the keto form .

Regulatory and Safety Considerations

Q. What purity criteria are mandated for this compound in industrial applications?

Methodological Answer:

  • ICP-MS Analysis : Ensures heavy metal contaminants (e.g., Pb, Cd) comply with regulations like GB9685-2008 (<1 ppm) .
  • HPLC Purity Testing : Requires >98% purity for use in food-contact materials; residual aromatic amines must be <0.1 mg/kg .

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